molecular formula C16H13N3O4S2 B4292519 2-(2,1,3-BENZOTHIADIAZOLE-4-SULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-1-CARBOXYLIC ACID

2-(2,1,3-BENZOTHIADIAZOLE-4-SULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-1-CARBOXYLIC ACID

Cat. No.: B4292519
M. Wt: 375.4 g/mol
InChI Key: ZZEZOZZLTSEWAP-UHFFFAOYSA-N
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Description

2-(2,1,3-Benzothiadiazol-4-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a complex organic compound that features a benzothiadiazole moiety linked to a tetrahydroisoquinoline carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,1,3-BENZOTHIADIAZOLE-4-SULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-1-CARBOXYLIC ACID typically involves multiple steps. One common approach is to start with the preparation of the benzothiadiazole moiety, which can be synthesized through the cyclization of o-phenylenediamine with sulfur-containing reagents. The tetrahydroisoquinoline moiety can be synthesized separately through the Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with an amine.

The final step involves the coupling of the benzothiadiazole and tetrahydroisoquinoline moieties under specific conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,1,3-Benzothiadiazol-4-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The benzothiadiazole moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups in the benzothiadiazole can be reduced to amines.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,1,3-Benzothiadiazol-4-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the benzothiadiazole moiety.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 2-(2,1,3-BENZOTHIADIAZOLE-4-SULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets. The benzothiadiazole moiety can interact with proteins and enzymes, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to effects such as apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,1,3-Benzothiadiazol-4-yl)acetic acid
  • 2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-4-fluorobenzoic acid
  • 2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-4-bromobenzoic acid

Uniqueness

Compared to similar compounds, 2-(2,1,3-BENZOTHIADIAZOLE-4-SULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-1-CARBOXYLIC ACID is unique due to the presence of both the benzothiadiazole and tetrahydroisoquinoline moieties. This combination provides distinct chemical properties and potential biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(2,1,3-benzothiadiazol-4-ylsulfonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4S2/c20-16(21)15-11-5-2-1-4-10(11)8-9-19(15)25(22,23)13-7-3-6-12-14(13)18-24-17-12/h1-7,15H,8-9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZEZOZZLTSEWAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CC=C21)C(=O)O)S(=O)(=O)C3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,1,3-BENZOTHIADIAZOLE-4-SULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-1-CARBOXYLIC ACID
Reactant of Route 2
Reactant of Route 2
2-(2,1,3-BENZOTHIADIAZOLE-4-SULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-1-CARBOXYLIC ACID
Reactant of Route 3
2-(2,1,3-BENZOTHIADIAZOLE-4-SULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-1-CARBOXYLIC ACID
Reactant of Route 4
2-(2,1,3-BENZOTHIADIAZOLE-4-SULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-1-CARBOXYLIC ACID
Reactant of Route 5
2-(2,1,3-BENZOTHIADIAZOLE-4-SULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-1-CARBOXYLIC ACID
Reactant of Route 6
Reactant of Route 6
2-(2,1,3-BENZOTHIADIAZOLE-4-SULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-1-CARBOXYLIC ACID

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